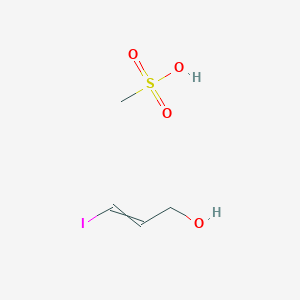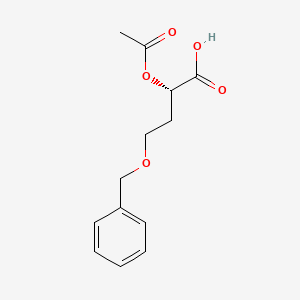
(2S)-2-(Acetyloxy)-4-(benzyloxy)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(Acetyloxy)-4-(benzyloxy)butanoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of an acetyloxy group and a benzyloxy group attached to a butanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(Acetyloxy)-4-(benzyloxy)butanoic acid typically involves the esterification of (2S)-2-hydroxy-4-(benzyloxy)butanoic acid with acetic anhydride. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is then purified through techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent production of high-purity compounds. Additionally, green chemistry principles may be applied to minimize waste and reduce the environmental impact of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-(Acetyloxy)-4-(benzyloxy)butanoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the acetyloxy group under basic conditions.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted butanoic acid derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
(2S)-2-(Acetyloxy)-4-(benzyloxy)butanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound can be used in biochemical assays to study enzyme activity and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (2S)-2-(Acetyloxy)-4-(benzyloxy)butanoic acid involves its interaction with specific molecular targets and pathways. The acetyloxy group can undergo hydrolysis to release acetic acid, which may participate in various biochemical processes. The benzyloxy group can interact with aromatic receptors or enzymes, influencing their activity and function. The overall effect of the compound depends on its specific interactions with biological molecules and the pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2-Hydroxy-4-(benzyloxy)butanoic acid: Lacks the acetyloxy group, making it less reactive in certain chemical reactions.
(2S)-2-(Acetyloxy)-4-hydroxybutanoic acid: Lacks the benzyloxy group, affecting its interaction with aromatic receptors.
(2S)-2-(Acetyloxy)-4-(methoxy)butanoic acid: Contains a methoxy group instead of a benzyloxy group, altering its chemical and biological properties.
Uniqueness
(2S)-2-(Acetyloxy)-4-(benzyloxy)butanoic acid is unique due to the presence of both acetyloxy and benzyloxy groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
848828-45-5 |
|---|---|
Formule moléculaire |
C13H16O5 |
Poids moléculaire |
252.26 g/mol |
Nom IUPAC |
(2S)-2-acetyloxy-4-phenylmethoxybutanoic acid |
InChI |
InChI=1S/C13H16O5/c1-10(14)18-12(13(15)16)7-8-17-9-11-5-3-2-4-6-11/h2-6,12H,7-9H2,1H3,(H,15,16)/t12-/m0/s1 |
Clé InChI |
SXSNZKYSOUASKN-LBPRGKRZSA-N |
SMILES isomérique |
CC(=O)O[C@@H](CCOCC1=CC=CC=C1)C(=O)O |
SMILES canonique |
CC(=O)OC(CCOCC1=CC=CC=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-[(3-aminopropyl)carbamoyl]benzoate](/img/structure/B12545225.png)


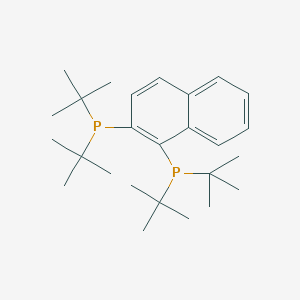
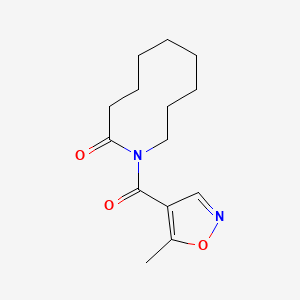
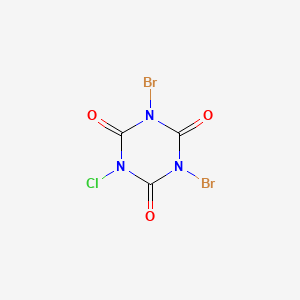
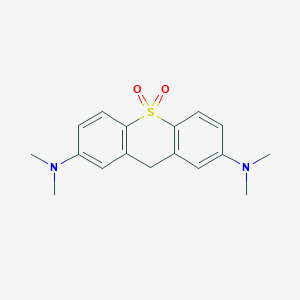


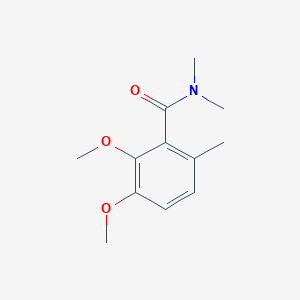

![4-[(E)-(5-Aminoacenaphthylen-4-yl)diazenyl]benzene-1-sulfonic acid](/img/structure/B12545310.png)
